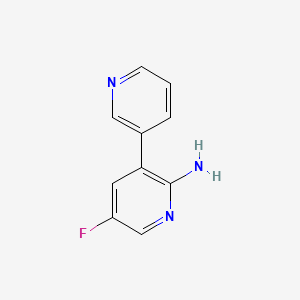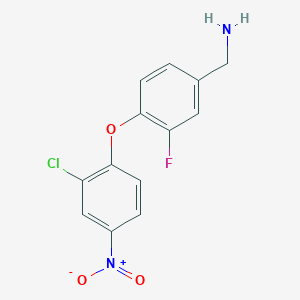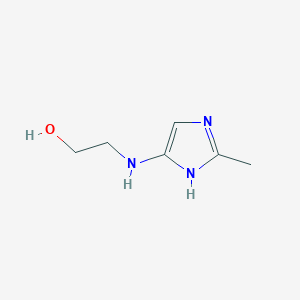![molecular formula C44H34O20 B12831227 (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic compound. It is known for its potent antioxidant properties and is found in various natural sources, including certain fruits and vegetables. This compound has garnered significant attention due to its potential health benefits and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) typically involves multiple steps. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with a suitable chroman derivative under acidic conditions. The reaction is followed by esterification with 3,4,5-trihydroxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the precursor molecules, which are then chemically modified to yield the final product. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinones back to the original hydroxy compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using carboxylic acids and dehydrating agents, while etherification may involve alkyl halides and bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Original hydroxy compounds.
Substitution: Various esters and ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study polyphenolic interactions and stability.
Biology
In biological research, (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is investigated for its potential protective effects against oxidative stress in cells. It is also explored for its role in modulating various biological pathways.
Medicine
Medically, this compound is being researched for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties. Its ability to modulate oxidative stress makes it a candidate for treating diseases associated with oxidative damage.
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for its potential use in cosmetics and skincare products for its antioxidant properties.
Mecanismo De Acción
The mechanism of action of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. It also modulates various signaling pathways involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Epigallocatechin gallate: Another polyphenolic compound with strong antioxidant properties.
Resveratrol: Known for its antioxidant and anti-inflammatory effects.
Quercetin: A flavonoid with similar antioxidant activities.
Uniqueness
What sets (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) apart is its unique structure, which allows for multiple points of interaction with free radicals and other molecules. This structural complexity contributes to its potent antioxidant activity and broad range of biological effects.
Propiedades
Fórmula molecular |
C44H34O20 |
|---|---|
Peso molecular |
882.7 g/mol |
Nombre IUPAC |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39+,40+,42-/m0/s1 |
Clave InChI |
KTLUHRSHFRODPS-VLNKRCLNSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)








![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)

